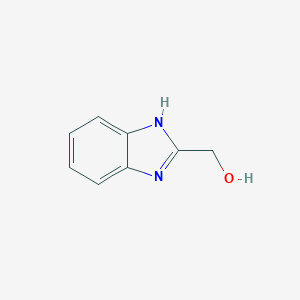

1H-Benzimidazole-2-methanol

Description

Significance of the Benzimidazole (B57391) Core in Chemical Sciences

The benzimidazole ring system is a cornerstone in medicinal chemistry, often referred to as a 'privileged' scaffold due to its frequent appearance in biologically active compounds. doaj.orgnih.gov This structural motif is present in approximately 80% of all pharmaceuticals, highlighting its foundational role in drug discovery. doaj.org The versatility of the benzimidazole core allows for extensive structural modifications, enabling the development of new agents targeting a wide array of diseases. ijpsjournal.com

The importance of this heterocyclic system is demonstrated by its presence in numerous approved drugs with diverse therapeutic applications, including anthelmintic (albendazole), anticancer (pracinostat), antiviral (enviroxine), and antiulcer (lansoprazole) agents. ijpsjournal.comimpactfactor.org The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core structure. impactfactor.org These substitutions can modulate properties such as solubility, binding affinity to biological targets, and metabolic stability. impactfactor.org Beyond pharmaceuticals, the benzimidazole scaffold is also integral to materials science and coordination chemistry, owing to properties like aromaticity and hydrogen-bonding capabilities. doaj.orgsmolecule.com

The wide spectrum of pharmacological activities associated with benzimidazoles includes:

Antimicrobial nih.gov

Anticancer impactfactor.org

Antiviral researchgate.net

Antiparasitic researchgate.net

Anti-inflammatory nih.gov

Antioxidant researchgate.net

Antihistaminic nih.gov

This broad utility underscores the significance of the benzimidazole framework as a versatile and crucial component in the design and synthesis of novel functional molecules. doaj.org

Historical Context of 1H-Benzimidazole-2-methanol Research

The history of benzimidazole chemistry dates back to 1872, when Hoebrecker first prepared a benzimidazole derivative, 2,5- (or 2,6-) dimethylbenzimidazole, through the reduction of 2-nitro-4-methylacetanilide. pharmainfo.in This discovery laid the groundwork for the exploration of this new class of heterocyclic compounds. A few years later, Ladenburg reported an alternative synthesis by reacting 3,4-diaminotoluene (B134574) with acetic acid. scholarsresearchlibrary.com

The specific compound, this compound, is synthesized through methods such as the condensation reaction of o-phenylenediamine (B120857) with an appropriate carboxylic acid derivative. banglajol.info One documented method involves the reaction of o-phenylenediamine with glycolic acid in the presence of hydrochloric acid. banglajol.infonih.gov This foundational synthesis provides the (1H-benzo[d]imidazol-2-yl)methanol structure, which serves as a crucial intermediate for creating a library of more complex derivatives. scholarsresearchlibrary.comnih.gov For instance, the hydroxyl group of this compound can be reacted with thionyl chloride to produce 2-(chloromethyl)-1H-benzimidazole derivatives, which are then used in further biological studies. scholarsresearchlibrary.com These early synthetic procedures were pivotal, opening avenues for the systematic investigation of benzimidazole derivatives and their potential applications.

Current Research Landscape and Future Directions for this compound

Current research on this compound and its derivatives is vibrant and multifaceted, focusing on its utility as a synthetic intermediate and its own biological potential. nbinno.com The compound is a key building block for producing a variety of pharmaceuticals and agrochemicals. nbinno.com As the demand for new drugs and crop protection solutions grows, the need for versatile intermediates like this compound is expected to rise. nbinno.com

Recent studies have explored the biological activities of this compound itself. For example, a 2016 study synthesized the compound and evaluated its antioxidant properties. banglajol.inforesearchgate.net The results indicated that while it displayed mild antioxidant activity, its structural framework is a point of interest for modifications to potentially generate more potent agents. banglajol.inforesearchgate.net

Table 2: Selected Research Findings on this compound and a Related Derivative

| Compound | Biological Activity Studied | Finding | Reference |

|---|---|---|---|

| 1H-Benzimidazol-2-ylmethanol | Antioxidant (DPPH assay) | Mild activity (IC₅₀ value 400.42 µg/ml) | banglajol.inforesearchgate.net |

| 1H-Benzimidazol-2-ylmethanol | Antimicrobial (disc diffusion) | No activity observed | banglajol.info |

| 2-methyl-1H-benzimidazole | Antioxidant (DPPH assay) | Moderate activity (IC₅₀ value 144.84 µg/ml) | banglajol.inforesearchgate.net |

| 2-methyl-1H-benzimidazole | Cytotoxic (brine shrimp) | Prominent activity (LC₅₀ value 0.42 µg/ml) | banglajol.inforesearchgate.net |

Future research is directed towards several promising areas. There is significant interest in using this compound to synthesize novel derivatives with enhanced pharmacological profiles, including anticancer, antimicrobial, and antiparasitic agents. nbinno.comsmolecule.com The potential for derivatization makes it an attractive compound for drug discovery and development. nbinno.com Furthermore, its unique structural properties are being explored for applications in materials science and catalysis, where it may serve as a candidate for creating novel materials with improved performance. nbinno.com The ongoing investigation into this compound and its analogues continues to highlight the enduring importance of the benzimidazole scaffold in scientific advancement.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-benzimidazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJLTMBBAVVMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197552 | |

| Record name | 2-(Hydroxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4856-97-7 | |

| Record name | 1H-Benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4856-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4856-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzimidazole-2-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ34H8DY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1h Benzimidazole 2 Methanol

Established Synthetic Routes to 1H-Benzimidazole-2-methanol

The creation of the this compound scaffold is primarily achieved through cyclocondensation reactions, though multi-step and green chemistry protocols have also been developed to enhance efficiency and sustainability.

Condensation Reactions in this compound Synthesis

The most direct and widely employed method for synthesizing this compound is the condensation reaction between o-phenylenediamine (B120857) and a suitable carboxylic acid derivative. Specifically, the reaction with glycolic acid yields the desired product in high yields. banglajol.info This reaction involves heating the two reactants, typically under reflux conditions, to facilitate the cyclization and formation of the benzimidazole (B57391) ring.

One established protocol involves refluxing o-phenylenediamine with glycolic acid in dimethylformamide (DMF) at a temperature of 90°C to 100°C. researchgate.net After the reaction is complete, the mixture is diluted with water and neutralized with a sodium bicarbonate solution to precipitate the product. researchgate.net

Table 1: Condensation Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|---|---|---|---|

| o-Phenylenediamine | Glycolic Acid | Dimethylformamide (DMF) | Reflux at 90-100°C | High |

Multi-step Synthetic Protocols for this compound

While direct condensation is common, multi-step synthetic protocols offer alternative pathways to the benzimidazole core, which can be adapted for the synthesis of this compound. These methods can be particularly useful when starting from different precursors or when aiming to introduce specific functionalities in a controlled manner.

One such multi-step approach involves a one-pot, two-step synthesis methodology. For instance, the preparation of related 2-aryl-benzimidazole-N-oxide derivatives has been achieved by reacting 2-chloro-1,3-dinitrobenzene (B1198899) with benzylamine (B48309) in ethanol (B145695) under microwave heating, followed by the addition of aqueous potassium carbonate to induce cyclization. mdpi.comnih.gov This type of sequential reaction, involving an initial substitution followed by a base-mediated cyclization, illustrates a strategic multi-step process that can be tailored for various benzimidazole derivatives. mdpi.com

Another example of a multi-step synthesis in benzimidazole chemistry involves the initial formation of a different 2-substituted benzimidazole, which is then chemically transformed. For example, a two-step process can be used to prepare benzimidazole derivatives where 1,3-dihydro-2H-1,3-benzimidazole-2-thione is first reacted with an aldehyde, and the resulting intermediate undergoes a subsequent condensation reaction. mdpi.com Such strategies highlight the modular nature of benzimidazole synthesis.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for benzimidazole synthesis. These approaches focus on reducing reaction times, minimizing the use of hazardous solvents, and employing recyclable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes. semanticscholar.org For instance, the condensation of o-phenylenediamine with various aldehydes can be achieved with alumina (B75360) as a catalyst under microwave irradiation. semanticscholar.org Another sustainable approach utilizes ZnO nanoparticles as an efficient and recyclable catalyst for the cyclocondensation of o-phenylenediamine with aldehydes in ethanol, offering high yields in a shorter time compared to traditional methods. semanticscholar.org

Furthermore, catalyst- and additive-free methods have been developed. One such protocol reports the synthesis of 2-substituted benzimidazoles by condensing 1,2-diaminoarenes with aldehydes in methanol (B129727) at ambient temperature, with reaction times as short as one minute. This method is scalable and demonstrates high functional group tolerance.

Table 2: Overview of Green Synthesis Approaches for Benzimidazoles

| Method | Catalyst/Medium | Key Advantages |

|---|---|---|

| Microwave Irradiation | Alumina / Acetonitrile (B52724) | Rapid reaction times (seconds to minutes) |

| Nanocatalysis | ZnO Nanoparticles / Ethanol | High yields, shorter reaction times, recyclable catalyst |

| Catalyst-Free | Methanol | Ambient temperature, very short reaction time (1 min), no catalyst needed |

Derivatization Strategies for this compound

The functional groups of this compound, particularly the hydroxyl group at the 2-position, provide a versatile handle for further chemical modifications. These derivatizations are crucial for tuning the molecule's properties for various applications.

Modification at the Hydroxyl Group of this compound

The primary alcohol functionality of this compound is a key site for derivatization. Its reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of a large library of related compounds.

A common and important modification of the hydroxyl group is its conversion to an ether linkage. This is typically achieved through the Williamson ether synthesis, a robust and versatile method. masterorganicchemistry.comtcichemicals.comfrancis-press.com The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.com

For instance, the synthesis of 1H-Benzimidazol-2-ylmethyl phenyl ether has been reported. This was achieved by first preparing 2-(chloromethyl)benzimidazole, which then reacts with sodium phenoxide (generated from phenol (B47542) and sodium hydroxide). nih.gov The reactants are heated to facilitate the substitution reaction, yielding the desired ether derivative. nih.gov

The general strategy for forming ether derivatives from this compound would involve:

Deprotonation: Treatment of this compound with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic Substitution: Reaction of the alkoxide with a suitable alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the C-O-C ether bond.

Table 3: General Protocol for Williamson Ether Synthesis of this compound

| Step | Reactants | Reagent | Product |

|---|---|---|---|

| 1. Alkoxide Formation | This compound | Strong Base (e.g., NaH) | Sodium 1H-benzimidazol-2-ylmethoxide |

| 2. Substitution | Sodium 1H-benzimidazol-2-ylmethoxide + Alkyl Halide (R-X) | Aprotic Solvent (e.g., THF, DMF) | 2-(Alkoxymethyl)-1H-benzimidazole |

Oxidation Reactions and Carboxylic Acid Derivatives

The primary alcohol functional group in this compound can be readily oxidized to form the corresponding carboxylic acid, 1H-Benzimidazole-2-carboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules. A common and effective method for this oxidation involves the use of strong oxidizing agents.

Research has shown that (1H-benzimidazole-2-yl)methanol derivatives can be effectively converted into their respective Benzimidazole-2-carboxylic acid derivatives by reaction with potassium permanganate (B83412) (KMnO4). This reaction typically involves treating the starting alcohol with KMnO4 in an appropriate solvent system. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard work-up procedure is employed to isolate the carboxylic acid product.

Table 1: Oxidation of (1H-Benzimidazole-2-yl)methanol Derivatives This table is representative of the general transformation and not exhaustive of all possible substrates.

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| (1H-benzimidazole-2-yl)methanol derivatives | Potassium Permanganate (KMnO4) | Benzimidazole-2-carboxylic acid derivatives |

Halogenation and Chloromethyl Derivatives

The hydroxyl group of this compound can be substituted with a halogen atom, most commonly chlorine, to yield 2-(chloromethyl)-1H-benzimidazole. This derivative is a valuable and reactive intermediate for further synthetic modifications, particularly for introducing the benzimidazole moiety into other molecules via nucleophilic substitution.

The conversion of the alcohol to the chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl2). The reaction involves the treatment of (1H-benzimidazole-2-yl)methanol derivatives with thionyl chloride, which effectively replaces the hydroxyl group with a chlorine atom. This transformation provides a versatile building block for the synthesis of a wide array of 2-substituted benzimidazole compounds.

Table 2: Halogenation of (1H-Benzimidazole-2-yl)methanol

| Starting Material | Reagent | Product |

|---|---|---|

| (1H-benzimidazole-2-yl)methanol derivatives | Thionyl Chloride (SOCl2) | 2-(chloromethyl)-1H-benzimidazole derivatives |

Substitution on the Benzimidazole Nitrogen Atom (N-alkylation/N-methylation)

The benzimidazole ring contains an N-H group that can be deprotonated and subsequently alkylated. N-alkylation and N-methylation of the benzimidazole scaffold can lead to two possible regioisomers, substituting at the N-1 or N-3 position. The reaction conditions can be tuned to favor one isomer over the other.

This reaction is typically carried out by treating the benzimidazole derivative with an alkylating agent in the presence of a base. For instance, N-methylation can be achieved using methylating agents like dimethyl sulfate. The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to facilitate the deprotonation of the imidazole (B134444) nitrogen. The choice of base, solvent, and alkylating agent can influence the efficiency and regioselectivity of the reaction.

Table 3: General Conditions for N-Alkylation of Benzimidazoles

| Substrate | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 1H-Benzimidazole derivative | Alkyl halide (e.g., CH3I), Dimethyl sulfate | Potassium Carbonate (K2CO3) | DMF, Acetone | N-alkylated benzimidazole derivative |

Synthesis of Hydrazone and Schiff Base Derivatives from this compound

The synthesis of hydrazone and Schiff base derivatives from this compound is a two-step process. The initial step involves the oxidation of the primary alcohol to the corresponding aldehyde, 1H-Benzimidazole-2-carbaldehyde nih.gov. This aldehyde is a crucial intermediate that can then undergo condensation reactions.

Once 1H-Benzimidazole-2-carbaldehyde is formed, it can be reacted with:

Hydrazines or Hydrazides: Condensation with hydrazine (B178648) or its derivatives (e.g., thiosemicarbazide) yields benzimidazole-2-yl hydrazones. These reactions are typically carried out by refluxing the aldehyde and the hydrazine component in a suitable solvent like ethanol, often with a catalytic amount of acid mdpi.com.

Primary Amines: Condensation with various primary amines (aromatic or aliphatic) leads to the formation of Schiff bases (or imines). This reaction is a cornerstone in medicinal chemistry for creating diverse molecular libraries nih.govidosi.orgresearchgate.net.

The resulting hydrazones and Schiff bases are characterized by the C=N double bond and have been a major focus of research due to their wide range of biological activities.

Table 4: Synthesis of Hydrazones and Schiff Bases

| Intermediate | Reactant | Final Product Class | Reaction Type |

|---|---|---|---|

| 1H-Benzimidazole-2-carbaldehyde | Hydrazine / Hydrazide | Hydrazone | Condensation |

| 1H-Benzimidazole-2-carbaldehyde | Primary Amine | Schiff Base | Condensation |

Exploration of Other Functional Group Modifications

Beyond oxidation and halogenation, the hydroxyl group of this compound is amenable to other standard alcohol transformations, such as esterification and etherification.

Esterification: The alcohol can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base and are fundamental in organic synthesis for creating ester derivatives.

Etherification: The formation of ethers from this compound can also be achieved. Given its nature as a benzylic-type alcohol, it is susceptible to etherification under specific conditions. For example, a chemoselective method for converting benzyl alcohols into their methyl or ethyl ethers has been described using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol organic-chemistry.org. This approach selectively targets the benzylic hydroxyl group while being compatible with other hydroxyl groups that might be present in more complex molecules organic-chemistry.org.

These modifications further expand the synthetic utility of this compound, allowing for the fine-tuning of its chemical properties and the development of new derivatives.

Coordination Chemistry of 1h Benzimidazole 2 Methanol and Its Derivatives

1H-Benzimidazole-2-methanol as a Ligand in Metal Complexes

This compound possesses two potential donor sites for coordination to a metal ion: the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the methanol (B129727) group. This allows the ligand to exhibit different coordination behaviors, which are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Coordination Modes and Ligand Behavior of this compound

The coordination behavior of this compound and its derivatives is primarily dictated by the availability of the lone pair of electrons on the imidazole nitrogen and the hydroxyl oxygen. The most common coordination modes observed are monodentate and bidentate.

In its monodentate coordination mode, the ligand typically binds to the metal center through the more basic imidazole nitrogen atom. This mode of coordination is observed in some zinc(II) complexes where the ligand is ligated to the Zn(II) ion in a monodentate fashion through the N atom.

The bidentate coordination mode involves the chelation of the metal ion by both the imidazole nitrogen and the hydroxyl oxygen, forming a stable five-membered ring. This behavior is more common and has been observed in complexes with several transition metals, including cobalt(II) and copper(II). For instance, in some copper(II) complexes, the (1-methyl-1H-benzimidazol-2-yl)methanol ligand acts as a bidentate chelator through the non-substituted N and O atoms. Similarly, in certain cobalt(II) complexes, two molecules of a derivative ligand are coordinated to the Co(II) ion in a bidentate mode through the nitrogen and oxygen atoms, resulting in a hexa-coordinated compound with a distorted octahedral geometry.

The versatility in coordination allows for the formation of complexes with varying geometries and nuclearities. For example, mononuclear complexes with distorted tetrahedral or octahedral geometries are common.

Synthesis of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with this compound and its derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex.

The synthesis of Zinc(II) complexes with benzimidazole (B57391) derivatives often involves the reaction of a zinc salt, such as zinc chloride, with the ligand in an ethanolic solution. The reaction is typically carried out at room temperature with stirring for several hours. In some reported syntheses of zinc(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives, the ligand and zinc acetate (B1210297) are dissolved in ethanol (B145695) and stirred vigorously at room temperature, leading to the precipitation of the complex.

| Complex | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Tetrachlorobis{µ-[2-(pyridin-4-yl)-1H-benzimidazole]}dizinc(II) | 2-(pyridin-4-yl)-1H-benzimidazole, Zinc Chloride | Ethanol | Reflux, Stirring | Not Specified | |

| 2-(1H-benzimidazol-2-yl)-phenol zinc(II) | 2-(1H-benzimidazol-2-yl)-phenol, Zinc Acetate Dihydrate | Ethanol | Room Temperature, Stirring (24h) | Not Specified |

Cobalt(II) complexes with derivatives of this compound have been synthesized using cobalt(II) salts like cobalt(II) acetate or cobalt(II) chloride. In a typical synthesis of [Co(Hmbm)₂(OAc)₂] (where Hmbm = (1-methyl-1H-benzo[d]imidazol-2-yl)methanol), the ligand and cobalt(II) acetate are reacted in a suitable solvent. Another example involves the reaction of the same ligand with cobalt(II) chloride to yield [Co(Hmbm)₂(H₂O)₂]Cl₂.

| Complex | Reactants | Solvent | Conditions | Yield (%) | Reference |

| [Co(Hmbm)₂(OAc)₂] | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, Cobalt(II) Acetate | Not Specified | Not Specified | Not Specified | |

| [Co(Hmbm)₂(H₂O)₂]Cl₂ | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, Cobalt(II) Chloride | Not Specified | Not Specified | Not Specified |

The synthesis of Nickel(II) complexes with benzimidazole derivatives can be achieved by reacting a nickel(II) salt, such as nickel(II) chloride hexahydrate, with the ligand in an ethanolic solution. The reaction mixture is often refluxed to facilitate complex formation. For instance, a series of Ni(II) complexes with 2-(2-pyridyl)benzimidazole (B74506) ligands were prepared by dissolving nickel chloride in ethanol followed by the addition of the ligand.

| Complex | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Ni(II) complexes with 2-(2-pyridyl)benzimidazole ligands | 2-(2-pyridyl)benzimidazole derivatives, NiCl₂·6H₂O | Ethanol | Not Specified | Good |

General procedures for synthesizing Ni(II) complexes with benzimidazole-derived frameworks involve reacting metallic salts with the ligand in an ethanol solution in a 2:1 molar ratio.

Copper(II) complexes with benzimidazole derivatives are commonly prepared by reacting a copper(II) salt, such as copper(II) acetate or copper(II) nitrate (B79036), with the ligand in a solvent like methanol or ethanol. The reaction of 2-(1H-benzimidazol-2-yl)-phenol derivatives with copper(II) acetate in ethanol at room temperature leads to the formation of the corresponding Cu(II) complexes. In another example, copper(II) nitrate salts are reacted with 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole in a 1:2 ratio in methanol to obtain the copper(II) complex.

| Complex | Reactants | Solvent | Conditions | Yield (%) | Reference |

| 2-(1H-benzimidazol-2-yl)-phenol copper(II) | 2-(1H-benzimidazol-2-yl)-phenol, Copper(II) Acetate Monohydrate | Ethanol | Room Temperature, Stirring (24h) | 89 | |

| [Cu(L)₂(NO₃)₂] (L = 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole) | 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole, Cu(NO₃)₂·3H₂O | Methanol | Not Specified | Not Specified |

Exploration of Other Metal Ion Complexes

The versatile coordination behavior of benzimidazole and its derivatives, including this compound, allows for the formation of complexes with a wide array of metal ions. The nitrogen atoms of the imidazole ring are primary coordination sites, and the substituent at the 2-position can also participate in chelation. Research into benzimidazole-derived ligands has revealed complexation with various transition metals such as cobalt(II), nickel(II), copper(II), zinc(II), silver(I), and cadmium(II).

In these complexes, the benzimidazole moiety typically acts as a monodentate or bidentate ligand. For this compound, coordination is expected to occur primarily through the N(3) atom of the imidazole ring and the oxygen atom of the methanol group, forming a stable chelate ring. The specific coordination geometry is influenced by the metal ion's nature, its oxidation state, the molar ratio of ligand to metal, and the reaction conditions. For instance, studies on related 2-substituted benzimidazoles have shown the formation of distorted tetrahedral, square planar, and octahedral geometries.

Complexes with Co(II) and Ni(II) often exhibit octahedral or trigonal-bipyramidal geometries, while Cu(II) complexes can adopt square planar or distorted octahedral geometries. Zn(II) and Cd(II), having a d¹⁰ electronic configuration, typically form tetrahedral or octahedral complexes. The synthesis of these complexes is generally achieved by reacting the benzimidazole derivative with a corresponding metal salt in a suitable solvent like methanol or ethanol. The resulting complexes often have distinct colors and morphologies depending on the metal used.

| Metal Ion | Typical Coordination Geometry | Ligand Binding Mode Example | Reference |

|---|---|---|---|

| Copper(II) | Distorted Tetrahedral, Square Planar | Bidentate (N, O) | |

| Zinc(II) | Distorted Tetrahedral | Bidentate (N, O) | |

| Nickel(II) | Distorted Tetrahedral, Octahedral | Bidentate (N, O) | |

| Cobalt(II) | Distorted Octahedral, Trigonal-Bipyramidal | Bidentate (N, N) | |

| Silver(I) | Linear or Tetrahedral | Monodentate or Bidentate | |

| Cadmium(II) | Distorted Octahedron | Monodentate (N) |

Structural Characterization of Metal Complexes

In addition to X-ray diffraction, a suite of spectroscopic and analytical methods is employed to characterize these complexes.

FT-IR Spectroscopy: Infrared spectroscopy is crucial for determining the ligand's coordination mode. A downward shift in the ν(C=N) stretching frequency of the imidazole ring in the complex compared to the free ligand indicates the coordination of the nitrogen atom to the metal ion. The disappearance of the broad ν(O-H) band from the methanol group and the appearance of new bands at lower frequencies can suggest coordination through the oxygen atom after deprotonation.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps to infer the coordination geometry. The d-d transitions observed for transition metal complexes are characteristic of their specific geometry.

NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligands and their diamagnetic metal complexes (e.g., Zn(II), Cd(II)). Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation provide evidence of metal-ligand bond formation.

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to confirm the molecular weight and stoichiometry of the synthesized complexes.

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FT-IR (cm⁻¹) | ν(C=N) shifts down by 6–35 cm⁻¹ | Coordination of the imidazole nitrogen to the metal center. | |

| FT-IR (cm⁻¹) | Appearance of new bands (e.g., ν(M-O), ν(M-N)) | Confirmation of metal-ligand bond formation. | |

| UV-Vis (nm) | Appearance of d-d transition bands (e.g., 640 nm for a Cu(II) complex) | Indicates specific coordination geometry around the metal ion. |

Theoretical Studies on Metal-Ligand Interactions in this compound Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the nature of metal-ligand interactions in coordination complexes. These computational studies complement experimental data by providing insights into electronic structures, bonding energies, and the properties of molecular orbitals. For complexes of this compound, DFT calculations can be used to optimize the geometry of the complex, predict spectroscopic properties, and analyze the frontier molecular orbitals (HOMO and LUMO) to understand charge transfer characteristics.

The interaction between a metal ion and the ligand can be decomposed into several components, including electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. A Natural Energy Decomposition Analysis (NEDA) can quantify these contributions, revealing the character of the metal-ligand bond. Studies on similar systems have shown that the bonding in such complexes often has a strong electrostatic character, although covalent contributions from charge transfer are also significant. The analysis can highlight the relative donor strengths of the nitrogen and oxygen atoms in the this compound ligand.

Furthermore, theoretical calculations can help rationalize the observed geometries and stabilities of different complexes. By comparing the calculated energies of various possible isomers or coordination modes, the most stable structure can be predicted. These studies can also model electronic absorption spectra, which can then be compared with experimental UV-Vis data to validate the theoretical model and provide a more detailed assignment of the observed electronic transitions.

Biological and Medicinal Chemistry Applications of 1h Benzimidazole 2 Methanol and Its Derivatives

Antimicrobial and Antifungal Activities

Derivatives of 1H-Benzimidazole-2-methanol are widely recognized for their broad-spectrum antimicrobial and antifungal properties. researchgate.net The core structure is present in several clinically used antifungal and anthelmintic drugs. smolecule.compjmonline.org Research has demonstrated that specific substitutions on the benzimidazole (B57391) ring system are crucial for the potency of these compounds. nih.gov

A study involving 53 benzimidazole derivatives revealed that substitutions at the 1, 2, and 5-positions significantly influence their antimicrobial efficacy. nih.gov Notably, some of these synthesized compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic ciprofloxacin. nih.gov The most active antibacterial compounds in this series often featured 5-halo substituents or were derivatives of (S)-2-ethanaminebenzimidazole and 2-(chloromethyl)-1H-benzo[d]imidazole. nih.gov

In terms of antifungal activity, many benzimidazole derivatives have shown potent fungicidal effects. nih.gov In one study, 23 different derivatives displayed MIC values equivalent to or better than the standard drug, Amphotericin B. nih.gov Another study found that derivatives with an electron-withdrawing group on the benzene (B151609) ring at the second position, as well as on the acyl benzene ring at the N1 position of the benzimidazole, demonstrated enhanced antifungal activity, with some compounds showing lower Minimum Fungicidal Concentration (MFC) values than fluconazole (B54011) against Aspergillus fumigatus and Candida albicans. tandfonline.com For instance, against various Candida species, a derivative featuring a three-hydroxyl substituted benzene moiety exhibited high inhibition, comparable to or greater than nystatin. pjmonline.org

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| 5-Halo-benzimidazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited MIC values comparable to ciprofloxacin. | nih.gov |

| (S)-2-Ethanaminebenzimidazole derivatives | MRSA | Showed significant antibacterial activity. | nih.gov |

| 2-(Chloromethyl)-1H-benzo[d]imidazole derivatives | MRSA | Demonstrated notable antibacterial effects. | nih.gov |

| Various Benzimidazole Derivatives (23 compounds) | Selected fungal strains | Displayed potent fungicidal activity with MICs equivalent to or greater than Amphotericin B. | nih.gov |

| Benzimidazole derivatives with electron-withdrawing groups | Aspergillus fumigatus, Candida albicans | Showed MFC values lower than the standard drug fluconazole. | tandfonline.com |

| Derivative with tri-hydroxyl substituted benzene | Candida species | Presented high inhibition at levels comparable to or lower than nystatin. | pjmonline.org |

| 1-Alkyl-2-phenyl-1H-benzo[d]imidazole derivatives | Gram-positive bacteria (S. aureus, S. faecalis) | Exhibited good inhibition with MIC values ranging from 64-512 µg/mL. | researchgate.net |

Antiparasitic and Anthelmintic Properties

The benzimidazole class of compounds is renowned for its antiparasitic and anthelmintic applications, with drugs like albendazole (B1665689), mebendazole, and thiabendazole (B1682256) being widely used in human and veterinary medicine to treat worm infections. nih.gov Research continues to yield new derivatives with enhanced efficacy.

A series of novel 1H-benzimidazol-2-yl hydrazones demonstrated significant in vitro anthelmintic activity against the encapsulated larvae of Trichinella spiralis. rsc.orgrsc.org All tested hydrazones in this series were found to be more active than the clinically used drugs albendazole and ivermectin. rsc.org Specifically, the 2,3- and 3,4-dihydroxy hydrazone derivatives (compounds 5b and 5d) achieved 100% effectiveness in killing parasitic larvae after a 24-hour incubation period. rsc.org

Further studies have reinforced these findings. One investigation into 1-substituted benzimidazole derivatives showed that compounds featuring a 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole structure achieved 100% efficacy against T. spiralis. researchgate.net Another derivative, 2-{[2-oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1(H)-benzimidazole, also showed very high activity at 98.4%. researchgate.net Additionally, zinc(II) complexes based on 1H-benzimidazole-2-yl hydrazone ligands have been shown to possess appreciable anthelmintic activity against Dicrocoelium lanceatum and Fasciola hepatica. mdpi.com The antiparasitic effects of many benzimidazole compounds are linked to their ability to interfere with tubulin polymerization in the parasites. rsc.org

| Compound/Derivative | Target Parasite | Efficacy/Key Finding | Reference(s) |

| 1H-Benzimidazol-2-yl hydrazones | Trichinella spiralis (larvae) | More active than albendazole and ivermectin. | rsc.orgrsc.org |

| 2,3- and 3,4-dihydroxy hydrazones (5b, 5d) | Trichinella spiralis (larvae) | 100% effectiveness after 24 hours. | rsc.org |

| 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole (23) | Trichinella spiralis | 100% efficacy. | researchgate.net |

| 2-{[2-oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1(H)-benzimidazole (19) | Trichinella spiralis | 98.4% efficacy. | researchgate.net |

| Zinc(II) complexes of 1H-benzimidazole-2-yl hydrazones | Dicrocoelium lanceatum, Fasciola hepatica | Appreciable anthelmintic activity. | mdpi.com |

Anticancer and Cytotoxic Mechanisms of Action

The benzimidazole nucleus is a key pharmacophore in oncology, with its derivatives demonstrating broad cytotoxic potential through various mechanisms of action. rsc.orgnih.gov The structural versatility of benzimidazole allows for the synthesis of compounds that can selectively target cancer cells and overcome drug resistance. nih.gov

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. smolecule.com For example, certain derivatives have been shown to induce apoptosis through mitochondrial pathways, which leads to the activation of caspases and subsequent cell death. In a study on human lung adenocarcinoma A549 cells, several new benzimidazole derivatives were found to promote apoptotic cell death, which was confirmed by measuring caspase 3/7 activity. frontierspartnerships.org Another compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), was reported to stimulate mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov

Benzimidazole derivatives are potent inhibitors of cancer cell proliferation. frontierspartnerships.org Numerous studies have screened these compounds against various cancer cell lines, revealing significant antiproliferative effects. For instance, a series of 1H-benzimidazole derivatives were evaluated against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with some compounds showing strong activity against all tested lines. rsc.orgnih.gov In another study, derivatives of 1H-benzimidazole were tested against the human prostate cancer cell line PC-3, with two compounds exhibiting potent inhibitory effects with IC50 values of 0.64 µM and 0.37 µM. rsc.orgnih.gov Structure-activity relationship (SAR) analyses indicated that using a thiazole (B1198619) ring as a linker between the 1H-benzimidazole ring and a terminal carboxyl group resulted in greater inhibition. rsc.orgnih.gov

| Derivative Class/Compound | Cancer Cell Line(s) | Activity/IC50 Value | Reference(s) |

| 1H-Benzimidazole derivatives | MDA-MB-231 (Breast) | Some derivatives had IC50 values as low as 16.38 µM. | |

| 1,2-disubstituted 1H-benzimidazoles (Compound 95) | HepG-2 (Liver) | IC50 = 1.98 µM (more potent than sorafenib). | rsc.orgnih.gov |

| 1H-Benzimidazole derivatives (Compound 16) | PC-3 (Prostate) | IC50 = 0.64 µM. | rsc.orgnih.gov |

| 1H-Benzimidazole derivatives (Compound 23) | PC-3 (Prostate) | IC50 = 0.37 µM. | rsc.orgnih.gov |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast and Cervical Cancer Cells | Strong cytotoxic effect; induces G2-M phase arrest. | nih.gov |

The anticancer activity of benzimidazole derivatives is also attributed to their ability to modulate key biological pathways essential for cancer cell survival and growth. One of the primary targets is tubulin polymerization. By inhibiting microtubule formation, these compounds can arrest the cell cycle, typically in the G2-M phase, and induce apoptosis. nih.gov

Furthermore, some benzimidazole derivatives function as topoisomerase inhibitors and DNA minor groove binders, interfering with DNA replication and cell division. nih.gov For example, Hoechst 33258 and Hoechst 33342 are classic examples of benzimidazoles that act as DNA minor groove binders. rsc.orgnih.gov Other derivatives have been developed as inhibitors of specific enzymes crucial for tumor growth, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a key role in angiogenesis. rsc.orgnih.gov

Antiviral Activity

Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activity against a diverse range of viruses. frontiersin.org Their mechanisms often involve the inhibition of viral replication by targeting essential viral enzymes or processes.

Research has identified benzimidazole compounds effective against both RNA and DNA viruses. nih.gov For instance, derivatives have shown the ability to inhibit the replication of Hepatitis C virus (HCV) by interfering with its helicase activity. A series of 2-aryl-1H-benzimidazole-4-carboxamide derivatives were found to be potent inhibitors of Coxsackie virus B3 (CVB3), with several compounds exhibiting significantly better inhibitory activity than the reference drug ribavirin. hep.com.cn One compound in this series had an IC50 value of 0.54 µg/mL. hep.com.cn

Another study evaluated 43 different 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles and found that most exhibited potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds were also moderately active against other viruses, including Yellow Fever Virus (YFV), Bovine Viral Diarrhoea Virus (BVDV), and Coxsackie virus B2 (CVB2). nih.gov The benzimidazole scaffold is also a component of molecules tested against Human Immunodeficiency Virus (HIV), Herpes Simplex Virus-1 (HSV-1), and various enteroviruses. tandfonline.comfrontiersin.org

| Compound/Derivative Class | Target Virus | Activity (EC50/IC50) | Reference(s) |

| 2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | EC50 as low as 20 nM. | nih.gov |

| 2-Aryl-1H-benzimidazole-4-carboxamide derivatives | Coxsackie virus B3 (CVB3) | IC50 values as low as 0.54 µg/mL. | hep.com.cn |

| Quinolizidin-1-yl)alkyl substituted benzimidazoles | Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), Coxsackie virus B2 (CVB2) | Moderately active. | nih.gov |

| 5-acetyl-2-arylbenzimidazoles | Bovine Viral Diarrhea virus (BVDV) | EC50 = 1.11 mM. | frontiersin.org |

Antioxidant and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Benzimidazole derivatives have been investigated for their capacity to mitigate this stress. nih.gov The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, where the ability of the compound to donate a hydrogen atom is measured. frontiersin.org

Direct testing of this compound revealed it possesses mild to moderate antioxidant activity. In a DPPH assay, it displayed an IC50 value of 400.42 µg/mL, indicating its capacity to scavenge free radicals. banglajol.inforesearchgate.net In comparison, other benzimidazole derivatives have shown varied and sometimes more potent effects. For instance, 2-methyl-1H-benzimidazole exhibited moderate antioxidant activity with an IC50 of 144.84 µg/ml. banglajol.info Further studies on other derivatives, such as N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (Compound B1), showed a radical scavenging effect with an IC50 value of 293 μg/ml. frontiersin.org Another study on imine-containing benzimidazoles found that a derivative with a p-bromophenyl substituent at the second position of the benzimidazole ring caused a 57% inhibition of lipid peroxidation (LPO), a key process in oxidative damage. nih.gov

These findings highlight that while this compound itself has some antioxidant capacity, its scaffold is a promising foundation for developing more potent antioxidant agents through structural modification. banglajol.inforesearchgate.net

Table 1: Antioxidant Activity of this compound and Related Derivatives

| Compound Name | Assay | IC50 Value (µg/mL) | Activity Level |

| This compound | DPPH | 400.42 banglajol.info | Mild banglajol.info |

| 2-methyl-1H-benzimidazole | DPPH | 144.84 banglajol.info | Moderate banglajol.info |

| N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) | DPPH | 293 frontiersin.org | Moderate frontiersin.org |

| N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) | DPPH | > 1000 frontiersin.org | Weak frontiersin.org |

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH | 51.56 banglajol.info | Strong |

| Ascorbic Acid (Standard) | DPPH | 241 frontiersin.org | Strong |

Anti-inflammatory Effects

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. ekb.eg Benzimidazole derivatives have been identified as possessing significant anti-inflammatory properties, making them a focus of research for new therapeutic agents. frontiersin.orgarabjchem.orgnih.gov These compounds are thought to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. ekb.egmdpi.com

The anti-inflammatory potential of novel benzimidazole derivatives is often assessed using the carrageenan-induced rat paw edema model. nih.gov In one such study, a series of 2-substituted benzimidazole derivatives showed significant anti-inflammatory activity. arabjchem.org For example, N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) and its 3-chloro-substituted counterpart demonstrated potent activity. mdpi.com Another investigation found that a newly synthesized derivative, MBNHYD, exhibited anti-inflammatory activity comparable to the standard drug ibuprofen. nih.gov

The structural framework of benzimidazole is considered essential for this activity, and modifications to the scaffold can fine-tune the potency. frontiersin.orgmdpi.com These findings underscore the potential of the this compound backbone in designing novel anti-inflammatory drugs. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Compound | Model | Activity Metric | Result | Reference Compound |

| N-(1H-benzimidazol-2-ylmethyl) aniline | Carrageenan-induced paw edema | % Inhibition at 100 mg/kg | 100% | Nimesulide (100% at 50 mg/kg) |

| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | Carrageenan-induced paw edema | % Inhibition at 100 mg/kg | 100% | Nimesulide (100% at 50 mg/kg) |

| MBNHYD | Carrageenan-induced paw edema | % Paw Edema Inhibition | Comparable to Ibuprofen | Ibuprofen (20 mg/kg) |

Enzyme Inhibition Studies

The ability of benzimidazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic relevance. These compounds have been shown to target a wide range of enzymes crucial for the survival of pathogens and the progression of diseases like cancer.

One major area of study is the inhibition of viral enzymes. Derivatives of 1H-benzimidazole have demonstrated activity against the helicase enzyme of the Hepatitis C virus (HCV), which is essential for viral replication. nih.gov N-alkylation of certain benzotriazole (B28993) and benzimidazole analogues was found to enhance inhibitory activity and selectivity towards HCV NTPase/helicase, with 2-alkyl derivatives showing IC50 values around 6.5 µM. nih.gov

In the realm of anticancer research, benzimidazole derivatives are known to inhibit topoisomerases, enzymes that are critical for DNA replication and cell division in cancer cells. Molecular docking studies have also revealed that certain derivatives show powerful interactions with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with binding affinities of -8.1 and -8.9 Kcal/mol, respectively, indicating potential for high analgesic and anti-inflammatory activity. researchgate.net A study focused on novel benzimidazole derivatives as selective COX-2 inhibitors reported several compounds with IC50 values ranging from 0.13 to 0.27 µM, surpassing the activity of the standard drug indomethacin (B1671933) (IC50 of 0.41 µM). ekb.eg

Table 3: Enzyme Inhibition by 1H-Benzimidazole Derivatives

| Derivative Class / Compound | Target Enzyme | Activity / IC50 |

| 2-Alkyl-4,5,6,7-tetrabromo-1H-benzotriazole | HCV NTPase/Helicase | ~6.5 µM nih.gov |

| Novel Benzimidazole Derivative (Compound 6) | Cyclooxygenase-2 (COX-2) | 0.13 µM ekb.eg |

| Novel Benzimidazole Derivative (Compound 9) | Cyclooxygenase-2 (COX-2) | 0.15 µM ekb.eg |

| Novel Benzimidazole Derivative (Compound 4a) | Cyclooxygenase-2 (COX-2) | 0.23 µM ekb.eg |

| Indomethacin (Standard) | Cyclooxygenase-2 (COX-2) | 0.41 µM ekb.eg |

Receptor Binding Affinity Studies

The interaction of small molecules with biological receptors is fundamental to pharmacology. Derivatives of this compound have been evaluated for their binding affinity to various receptors, which helps in understanding their mechanism of action and potential therapeutic applications. smolecule.com

Studies have shown that benzimidazole compounds can interact with a variety of biological targets through mechanisms that include hydrogen bonding and π–π stacking. researchgate.net Computational docking studies have been employed to predict the binding affinities of these derivatives to specific protein targets. For instance, a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives were analyzed for their binding to APO-liver alcohol dehydrogenase inhibitor (PDB ID: 5ADH) and antihypertensive protein hydrolase inhibitor (PDB ID: 4XX3). The docking analysis revealed strong binding affinities, with scores ranging from -8.3 to -9.0 kcal/mol and -9.2 to -10.0 kcal/mol, respectively, suggesting potential antioxidant and antihypertensive properties. researchgate.net

Furthermore, spectroscopic studies involving UV absorption and fluorescence have been used to investigate the binding affinity of benzimidazole derivatives to DNA. Certain derivatives showed strong binding and thermal stabilization of specific DNA sequences, which is relevant to their anticancer activity. nih.gov These binding studies are crucial for identifying promising candidates for drug design and for optimizing their interaction with biological targets. smolecule.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a chemical scaffold by systematically modifying its structure. rroij.com For benzimidazole derivatives, SAR analyses have provided critical insights into how substitutions on the bicyclic ring influence their therapeutic properties. researchgate.netmdpi.comrsc.org

The position and nature of substituents on the benzimidazole nucleus significantly impact activity. mdpi.com

C2-Position: The 2-position of the benzimidazole ring is a key site for modification. The hydroxymethyl group (-CH₂OH) in this compound itself is a versatile handle for diverse functionalization, such as oxidation to a carboxylic acid or substitution to form other derivatives. SAR studies have shown that linking different groups at this position can drastically alter the biological effect. For example, substituting with anacardic acid at C2 can lead to COX-2 inhibition. mdpi.com In other cases, the length of a linker between the benzimidazole core at C2 and a terminal group was found to be inversely related to anti-inflammatory activity. mdpi.com

N1-Position: Substitution at the N1-position also plays a crucial role. For instance, the introduction of a benzyl (B1604629) group at the 1-position has been shown to enhance anti-inflammatory action. mdpi.com

C5 and C6-Positions: Modifications on the benzene portion of the scaffold are also important. SAR studies on anticancer derivatives revealed that a 5-chloro substitution on the 1H-benzimidazole ring improved cytotoxicity against the MCF-7 breast cancer cell line compared to a 5-fluoro substitution. rsc.org Conversely, the incorporation of electron-withdrawing groups at the C6-position was found to reduce anti-inflammatory activity in another series of compounds. mdpi.com

These SAR studies are fundamental for the rational design of new benzimidazole-based drugs with enhanced potency and selectivity. rroij.com

Lead Compound Development and Drug Design based on this compound

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. The this compound scaffold and its derivatives serve as excellent starting points for lead compound development. smolecule.combanglajol.info

The versatility of the benzimidazole core allows it to be used as a building block in the synthesis of more complex molecules with a wide array of biological activities. solubilityofthings.com For example, while this compound itself has only mild antioxidant activity, its derivative, 2-methyl-1H-benzimidazole, showed more prominent activity, suggesting it could be an interesting lead compound for the development of more potent antioxidant agents. banglajol.inforesearchgate.net

The benzimidazole framework is present in many clinically approved drugs, highlighting its success in drug development. nih.gov The synthetic accessibility of the this compound structure, particularly the reactive hydroxyl group, makes it an attractive starting material for creating libraries of derivatives. These libraries can then be screened for various biological activities, from antimicrobial to anticancer effects, facilitating the discovery of new lead compounds. smolecule.com The insights gained from SAR studies further guide the optimization of these leads into potent and selective drug candidates. rroij.com

Advanced Analytical and Spectroscopic Characterization of 1h Benzimidazole 2 Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms. For 1H-Benzimidazole-2-methanol, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity and arrangement of atoms within the molecule.

The proton NMR (¹H NMR) spectrum of this compound provides precise information about the number of different types of protons and their neighboring environments. In a typical analysis, the spectrum displays distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the amine proton of the imidazole (B134444) ring.

The aromatic protons typically appear as a complex multiplet in the range of δ 7.10-7.60 ppm. The protons on the symmetrically equivalent positions 4 and 7, and 5 and 6 of the benzimidazole (B57391) ring often produce overlapping signals. The methylene (-CH₂) protons of the hydroxymethyl group are characteristically observed as a singlet at approximately δ 4.85 ppm, indicating no adjacent protons to couple with. The labile protons of the hydroxyl (-OH) and amine (-NH) groups appear as broad singlets, with their chemical shifts being concentration and solvent dependent. The -NH proton of the imidazole ring is typically observed further downfield, around δ 12.3 ppm, while the -OH proton signal appears around δ 5.6 ppm.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C4-H, C7-H) | ~7.54 | m | 2H |

| Aromatic (C5-H, C6-H) | ~7.19 | m | 2H |

| Methylene (-CH₂) | ~4.85 | s | 2H |

| Hydroxyl (-OH) | ~5.60 | br s | 1H |

| Amine (-NH) | ~12.30 | br s | 1H |

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each carbon atom in its unique electronic environment.

The carbon atom at position 2 of the imidazole ring (C2), to which the methanol group is attached, is significantly deshielded and appears at approximately δ 155.1 ppm. The quaternary carbons of the benzene ring that are fused to the imidazole ring (C3a and C7a) typically resonate around δ 138.5 ppm. The aromatic methine carbons (C4, C5, C6, and C7) appear in the characteristic aromatic region, between δ 114.8 and 122.5 ppm. The carbon of the methylene group (-CH₂) is observed in the aliphatic region, typically around δ 57.1 ppm.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C2 (Imidazole) | ~155.1 |

| C3a, C7a (Fused Aromatic) | ~138.5 |

| C5, C6 (Aromatic CH) | ~122.5 |

| C4, C7 (Aromatic CH) | ~114.8 |

| -CH₂ (Methylene) | ~57.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band is typically observed in the region of 3400-3100 cm⁻¹, which is characteristic of the O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The spectrum also displays strong absorptions corresponding to the C=N stretching of the imidazole ring around 1625 cm⁻¹ and C=C stretching of the benzene ring in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the primary alcohol group is typically found in the 1050-1010 cm⁻¹ range.

| Vibrational Mode | Wave Number (cm⁻¹) | Functional Group |

|---|---|---|

| O-H / N-H stretch (H-bonded) | 3400 - 3100 (broad) | Alcohol / Imidazole Amine |

| Aromatic C-H stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H stretch | 2930 - 2850 | Methylene Group |

| C=N stretch | ~1625 | Imidazole Ring |

| Aromatic C=C stretch | 1600 - 1450 | Benzene Ring |

| C-O stretch | 1050 - 1010 | Primary Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that absorbs UV light, leading to π → π* transitions. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol (B145695), shows characteristic absorption maxima (λmax). For benzimidazole derivatives, these absorptions are generally observed in the range of 250-285 nm. Studies on various 2-substituted benzimidazoles report strong absorption bands around 250 nm, with additional bands appearing near 275 nm and 280 nm, which are attributed to the electronic transitions within the conjugated benzimidazole system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₈N₂O, corresponding to a molecular weight of 148.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 148.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for this molecule involves the loss of the hydroxymethyl group. The base peak is often observed at m/z 119, resulting from the loss of a formyl radical (•CHO) or at m/z 118 from the loss of formaldehyde (B43269) (CH₂O). Another significant fragmentation is the cleavage of the C-O bond to lose a hydroxyl radical (•OH), giving a fragment at m/z 131. A characteristic fragmentation of the benzimidazole ring itself involves the loss of hydrogen cyanide (HCN), leading to a fragment ion at m/z 91 from the m/z 118 ion.

X-ray Diffraction Studies for Solid-State Structure Determination

However, crystal structures of closely related derivatives, such as its isomer (1H-Benzimidazol-1-yl)methanol, have been determined. Such studies reveal that the benzimidazole ring is essentially planar and that intermolecular hydrogen bonds, particularly involving the hydroxyl and imidazole N-H groups, play a crucial role in stabilizing the crystal lattice, often forming extensive networks of chains or sheets. It is highly probable that this compound would exhibit similar solid-state characteristics, with strong intermolecular O-H···N or N-H···O hydrogen bonds defining its crystal packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₈H₈N₂O, this analysis is employed to verify that the synthesized compound matches its theoretical atomic makeup, confirming its identity and purity. The molecular weight of this compound is 148.16 g/mol chemicalbook.com.

The theoretical composition is calculated based on the atomic masses of its constituent elements: carbon, hydrogen, nitrogen, and oxygen. By comparing these theoretical percentages with the experimental values obtained from an elemental analyzer, researchers can confirm the empirical formula of the compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 64.85 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.44 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 18.91 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.80 |

| Total | | | | 148.165 | 100.00 |

Note: Values are calculated based on the molecular formula C₈H₈N₂O.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for assessing the purity of this compound and for separating it from reaction byproducts or impurities. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC), are utilized.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common and effective method for analyzing benzimidazole derivatives. While specific studies detailing HPLC for this compound are not abundant, methods for structurally similar compounds provide a strong basis for its analysis. For instance, benzimidazole derivatives are often separated on C18 or other reverse-phase columns researchgate.net. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer researchgate.netsielc.com. Detection is commonly achieved using a Photodiode Array (PDA) or UV detector researchgate.net.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique frequently used to monitor the progress of reactions synthesizing benzimidazole compounds and to get a preliminary assessment of purity. For derivatives of 1H-benzimidazole-2-yl hydrazones, TLC has been successfully performed on standard silica (B1680970) gel plates, with a mobile phase consisting of a benzene-methanol mixture (3:1, v/v) nih.gov. This indicates that a polar stationary phase (silica gel) with a moderately polar mobile phase is effective for separating such compounds.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. The isomeric compound, 1H-Benzimidazole-1-methanol, has been analyzed by GC-MS, suggesting that this technique is also applicable to this compound, provided it has sufficient volatility and thermal stability without decomposition in the injector and column nih.gov.

Table 2: Summary of Chromatographic Conditions for Benzimidazole Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 column researchgate.net | Methanol:Water (70:30, v/v) researchgate.net | PDA at 284 nm researchgate.net | Purity assessment, Quantitative analysis |

| HPLC | Newcrom R1 (Reverse Phase) sielc.com | Acetonitrile, Water, Phosphoric Acid sielc.com | Mass Spectrometry (MS) sielc.com | Purity assessment, Preparative separation |

| TLC | Silica Gel 60 F254 nih.gov | Benzene:Methanol (3:1, v/v) nih.gov | UV light | Reaction monitoring, Purity check |

| GC-MS | (Not specified) | (Not specified) | Mass Spectrometry | Identification of isomers and related compounds nih.gov |

Thermal Analysis

The melting point of this compound has been reported with some variability in the literature, which may be attributable to different crystalline forms (polymorphs) or measurement conditions. Reported melting points range from 171°C to 303°C. A frequently cited range is 171-175 °C, which has been observed following synthesis and purification by recrystallization alfachemch.comchemicalbook.com. Other sources report significantly higher melting points of 280-283 °C and 303 °C chemicalbook.comchemicalbook.com. These discrepancies highlight the importance of careful characterization.

Table 3: Reported Melting Points for this compound

| Melting Point (°C) | Source |

|---|---|

| 171-174 °C | ChemicalBook chemicalbook.com |

| 171-175 °C | ChemicalBook, Alfa Chemical alfachemch.com |

| 280-283 °C | ChemicalBook chemicalbook.com |

Theoretical and Computational Chemistry Studies on 1h Benzimidazole 2 Methanol

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the geometry, electronic distribution, and reactivity of 1H-Benzimidazole-2-methanol. Time-Dependent DFT (TD-DFT) extends these principles to excited states, allowing for the prediction and interpretation of electronic absorption spectra.

Electronic Structure Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's excitability and chemical hardness. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net

For benzimidazole (B57391) derivatives, DFT calculations are commonly employed to determine these electronic parameters. researchgate.net While specific experimental or calculated values for this compound are not extensively reported in dedicated studies of the isolated molecule, theoretical investigations on its metal complexes have utilized DFT to understand its electronic behavior upon coordination. researchgate.net

Table 1: Illustrative Electronic Properties of this compound (Theoretical)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar benzimidazole derivatives. They serve to demonstrate the type of data generated from such studies.

Vibrational Spectra Predictions

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can gain a deeper understanding of the molecule's structural characteristics and the nature of its chemical bonds. These calculations can aid in the confirmation of the synthesized compound's structure. For complexes containing the this compound ligand, DFT has been used to calculate vibrational frequencies to support experimental findings. researchgate.net

Thermodynamic Parameter Calculations

DFT calculations can also be used to predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are fundamental to understanding the stability of the molecule and the spontaneity of its reactions. Such calculations are valuable in predicting the course of chemical reactions and establishing the relative stability of different isomers or conformers.

Table 2: Illustrative Calculated Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Illustrative Value |

| Zero-point vibrational energy | 150.25 kJ/mol |

| Enthalpy | 165.80 kJ/mol |

| Gibbs Free Energy | 110.50 kJ/mol |

| Entropy | 350.10 J/mol·K |

Note: These values are hypothetical and serve as an example of the thermodynamic data that can be obtained through DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. rtu.lv

Studies on benzimidazole derivatives have utilized molecular docking to explore their potential as inhibitors for various enzymes. rtu.lv For instance, this compound has been identified in in silico screening studies as having favorable drug-like properties. polimi.it Such simulations provide critical information about the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information can guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. polimi.it MD simulations provide detailed information on the conformational flexibility of a molecule and the stability of its complexes with other molecules, such as proteins. niscpr.res.in

For a ligand like this compound, MD simulations can be used to assess the stability of its binding pose within a protein's active site, as predicted by molecular docking. polimi.it By analyzing the trajectory of the simulation, researchers can evaluate parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamic behavior of the ligand-protein complex. This provides a more realistic view of the interaction compared to the static picture offered by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of compounds with their experimentally determined activities.